molecular formula C20H21ClFN3O B13974053 (1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

Cat. No.: B13974053
M. Wt: 373.8 g/mol
InChI Key: DFWDDUFPQGZRSM-UHFFFAOYSA-N
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Description

(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is a complex organic compound that features a benzimidazole core, a piperidine ring, and a chlorofluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorofluorobenzyl Group: The benzimidazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The resulting intermediate undergoes a cyclization reaction with a suitable piperidine derivative.

    Introduction of the Methanol Group: Finally, the compound is treated with methanol under basic conditions to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted chlorofluorobenzyl derivatives.

Scientific Research Applications

(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21ClFN3O

Molecular Weight

373.8 g/mol

IUPAC Name

[1-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-3-yl]methanol

InChI

InChI=1S/C20H21ClFN3O/c21-16-6-3-7-17(22)15(16)12-25-19-9-2-1-8-18(19)23-20(25)24-10-4-5-14(11-24)13-26/h1-3,6-9,14,26H,4-5,10-13H2

InChI Key

DFWDDUFPQGZRSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F)CO

Origin of Product

United States

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